![molecular formula C11H11FN2 B13156928 3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile](/img/structure/B13156928.png)
3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile is a chemical compound that features an azetidine ring, a fluorine atom, and a benzonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the azetidine ring.
Coupling Reactions: Suzuki–Miyaura cross-coupling reactions can be used to introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Aza-Michael Addition: NH-heterocycles and methyl 2-(azetidin-3-ylidene)acetates under DBU catalysis.
Suzuki–Miyaura Coupling: Boronic acids and palladium catalysts under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted aromatic compounds, while aza-Michael addition results in functionalized azetidines .
Applications De Recherche Scientifique
3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile has several applications in scientific research:
Pharmaceuticals: The azetidine ring is a common pharmacophore in drug development, and this compound could serve as a building block for new therapeutic agents.
Materials Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used in studies to understand the biological activity of azetidine-containing molecules and their interactions with biological targets.
Mécanisme D'action
The mechanism of action of 3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile is not well-documented. compounds containing azetidine rings often interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The fluorine atom can enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring that serves as a core structure for many bioactive molecules.
Pyrrolidine: A five-membered nitrogen-containing ring with similar properties to azetidine.
Piperidine: A six-membered nitrogen-containing ring commonly found in pharmaceuticals.
Uniqueness
3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile is unique due to the combination of the azetidine ring and the fluorobenzonitrile moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Propriétés
Formule moléculaire |
C11H11FN2 |
|---|---|
Poids moléculaire |
190.22 g/mol |
Nom IUPAC |
3-(azetidin-1-ylmethyl)-5-fluorobenzonitrile |
InChI |
InChI=1S/C11H11FN2/c12-11-5-9(7-13)4-10(6-11)8-14-2-1-3-14/h4-6H,1-3,8H2 |
Clé InChI |
CHDFXDCFTXGYLH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)CC2=CC(=CC(=C2)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


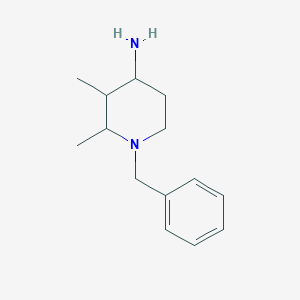
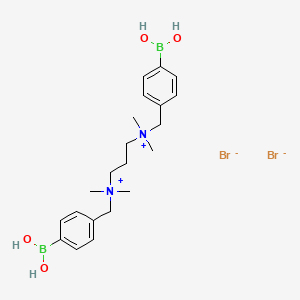
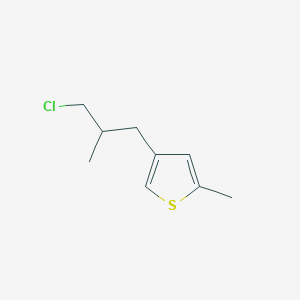
![1-[1-(Aminomethyl)cyclopentyl]prop-2-en-1-one](/img/structure/B13156866.png)
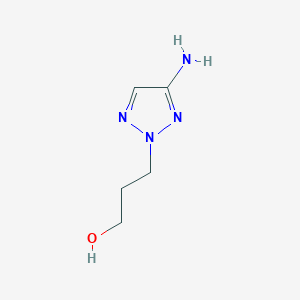
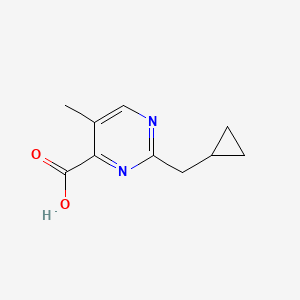
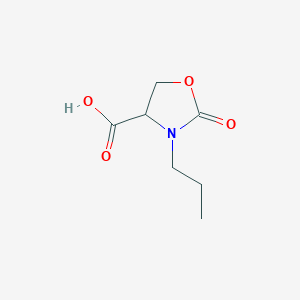
![Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13156902.png)

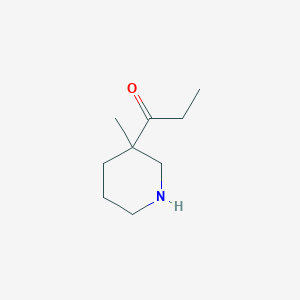
![1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol](/img/structure/B13156924.png)
![3-[(3,5-Dimethylbenzoyl)amino]propanoic acid](/img/structure/B13156927.png)
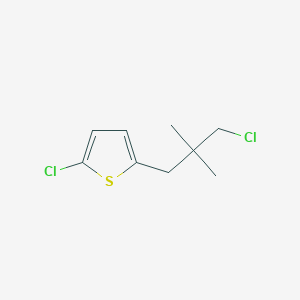
![Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13156938.png)
